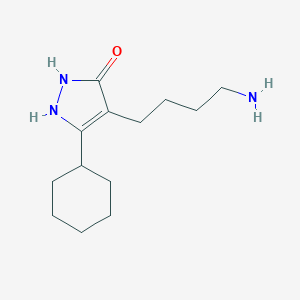
4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one” is a complex organic molecule. It contains an aminobutyl group, a cyclohexyl group, and a pyrazolone group. The aminobutyl group consists of a four-carbon chain with an amino group (-NH2) at one end. The cyclohexyl group is a six-membered carbon ring. The pyrazolone group is a five-membered ring containing two nitrogen atoms and a ketone functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aminobutyl, cyclohexyl, and pyrazolone groups would give the molecule distinct regions of polarity and non-polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino group in the aminobutyl chain could participate in reactions involving nucleophilic substitution or condensation. The cyclohexyl ring could undergo reactions typical of cycloalkanes, such as substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .科学的研究の応用
Heterocyclic Compound Synthesis
Building Block for Heterocycles : The chemistry of pyrazoline derivatives, similar to "4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one", shows that these compounds serve as valuable building blocks for the synthesis of a wide range of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. Their unique reactivity offers mild reaction conditions for generating versatile cynomethylene dyes and heterocycles from a broad spectrum of precursors, highlighting their importance in synthesis and dye applications (Gomaa & Ali, 2020).
Regio-Orientation in Pyrazolines : The study of regio-orientation and regioselectivity in reactions involving 3(5)-aminopyrazoles, akin to the core structure of the compound , has shed light on the significance of these reactions for forming pyrazolo[1,5-a]pyrimidines. This work highlights the nuanced understanding required for manipulating the nucleophilicity of pyrazoline derivatives for targeted synthesis, underscoring the importance of these compounds in medicinal chemistry (Mohamed & Mahmoud, 2019).
Biological Activity
Anticancer Agents : Pyrazoline derivatives are being explored for their anticancer properties. These compounds are recognized for their significant biological effects, making them a focus of pharmaceutical chemistry for developing new therapeutic agents. The research encompasses various synthetic strategies to enhance the anticancer activity of pyrazoline derivatives, reflecting ongoing efforts to harness their potential in cancer treatment (Ray et al., 2022).
Therapeutic Applications : The wide range of therapeutic applications of pyrazolines, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and more, underscores the versatility of these compounds in medicinal chemistry. This breadth of activity motivates further research and development of pyrazoline-based drugs, with several compounds advancing to clinical studies (Shaaban et al., 2012).
作用機序
Target of Action
The compound “4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one” is also known as Agmatine . Agmatine primarily targets neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It interacts with several receptors, including nicotinic, imidazoline I1 and I2, α2-adrenergic, glutamate NMDAr, and serotonin 5-HT2A and 5HT-3 receptors .
Mode of Action
Agmatine exerts modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms . It is capable of exerting its modulatory actions simultaneously at multiple targets . For instance, when agmatine binds to the imidazoline and alpha 2 receptors, it acts as a neurotransmitter and releases catecholamines from the adrenal gland .
Biochemical Pathways
Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .
Pharmacokinetics
Its cardiovascular effects include mildly reducing heart rate and blood pressure .
Result of Action
Agmatine is being studied experimentally for several indications such as cardioprotection, diabetes, decreased kidney function, neuroprotection (stroke, severe CNS injuries, epilepsy, glaucoma, and neuropathic pain), and psychiatric conditions (depression, anxiety, schizophrenia, and cognition) . It is also known for its anti-depressive, anti-nociceptive, anxiolytic, and anti-inflammatory properties .
Action Environment
The action of Agmatine can be influenced by environmental factors. For instance, Pseudomonas aeruginosa, a bacterium, can utilize acetylpolyamines for metabolism . If either the PA0321 or the PA1409 gene (which encode for acetylpolyamine amidohydrolases) is disrupted, the growth of P. aeruginosa is reduced and delayed . This suggests that environmental factors such as the presence of certain bacteria can influence the action, efficacy, and stability of Agmatine.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c14-9-5-4-8-11-12(15-16-13(11)17)10-6-2-1-3-7-10/h10H,1-9,14H2,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUULXSMDZCONNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=O)NN2)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

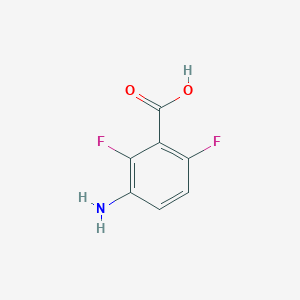

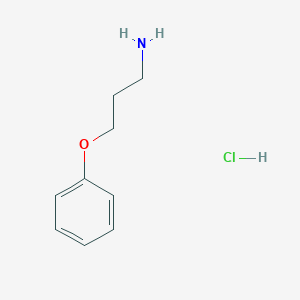
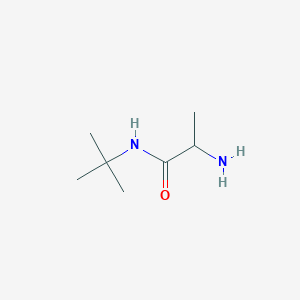
![[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine](/img/structure/B113073.png)
![[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine](/img/structure/B113074.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B113079.png)
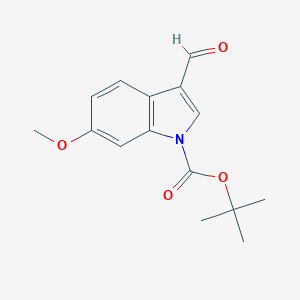

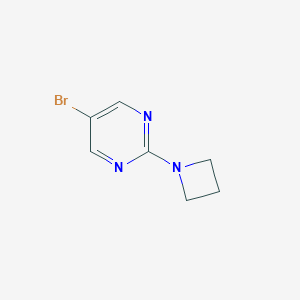


![[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine](/img/structure/B113093.png)